UR-144 N-Pentansäure

Übersicht

Beschreibung

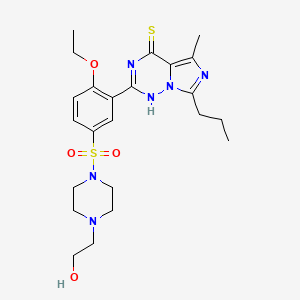

UR-144 N-Pentansäure-Metabolit ist ein Phase-I-Metabolit des synthetischen Cannabinoids UR-144. UR-144 ist ein starkes synthetisches Cannabinoid, das bevorzugt an den peripheren Cannabinoidrezeptor 2 (CB2) bindet, als an den zentralen Cannabinoidrezeptor 1 (CB1) . Dieser Metabolit ist im Serum oder Urin nachweisbar und wird in forensischen und Forschungsanwendungen verwendet, um das Vorhandensein von UR-144 in biologischen Proben zu identifizieren .

Herstellungsmethoden

Die Herstellung von this compound-Metabolit beinhaltet die Inkubation von UR-144 mit menschlichen Lebermikrosomen oder dem Pilz Cunninghamella elegans . Die Metaboliten werden dann chromatographisch getrennt und mittels Kernspinresonanz (NMR)-Spektroskopie analysiert . Diese Methode ermöglicht die Produktion großer Mengen an Metaboliten, was sie zu einem idealen Modell für Metabolismusstudien macht .

Wissenschaftliche Forschungsanwendungen

UR-144 N-pentanoic acid metabolite is primarily used in forensic and research applications to detect the presence of UR-144 in biological samples . It is also used in studies to understand the metabolism of synthetic cannabinoids and their effects on the human body . Additionally, this metabolite is used as an internal standard for the quantification of UR-144 by gas chromatography or liquid chromatography-mass spectrometry .

Wirkmechanismus

Target of Action

UR-144 N-pentanoic acid is a potent synthetic cannabinoid . It preferentially binds to the peripheral cannabinoid receptor CB2 (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

As a synthetic cannabinoid, UR-144 N-pentanoic acid acts as a full agonist at the CB2 receptor . This means it fully activates the receptor, leading to a maximal biological response. The interaction with its targets results in a variety of changes within the cell, depending on the specific cellular context .

Biochemical Pathways

Research suggests that it may induce autophagy and necrosis in cardiac cells, potentially through the elevation of cytoplasmic ca2+ levels and activation of dapk1 .

Result of Action

Studies suggest that it may induce cardiotoxicity, potentially through mechanisms involving cytoplasmic ca2+ and dapk1 . At high doses, it has been reported to cause an increase in reactive oxygen species (ROS) levels and a decrease in total antioxidant capacity .

Action Environment

Like other synthetic cannabinoids, its effects may be influenced by factors such as dosage, route of administration, individual metabolism, and the presence of other substances .

Zukünftige Richtungen

The study of synthetic cannabinoids like UR-144 and its metabolites is a rapidly evolving field due to their emergence as new psychoactive substances . Future research will likely focus on further elucidating the metabolism and pharmacology of these compounds, as well as developing methods for their detection in biological samples .

Vorbereitungsmethoden

The preparation of UR-144 N-pentanoic acid metabolite involves the incubation of UR-144 with human liver microsomes or the fungus Cunninghamella elegans . The metabolites are then separated chromatographically and analyzed using nuclear magnetic resonance (NMR) spectroscopy . This method allows for the production of large amounts of metabolites, making it an ideal model for metabolism studies .

Analyse Chemischer Reaktionen

UR-144 N-Pentansäure-Metabolit unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Ameisensäure, Acetonitril und menschliche Lebermikrosomen . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Dihydroxy-Metaboliten, Carboxy- und Hydroxy-Metaboliten, Hydroxy- und Keton-Metaboliten sowie Carboxy- und Keton-Metaboliten .

Wissenschaftliche Forschungsanwendungen

This compound-Metabolit wird hauptsächlich in forensischen und Forschungsanwendungen verwendet, um das Vorhandensein von UR-144 in biologischen Proben nachzuweisen . Er wird auch in Studien verwendet, um den Metabolismus von synthetischen Cannabinoiden und deren Auswirkungen auf den menschlichen Körper zu verstehen . Darüber hinaus wird dieser Metabolit als interner Standard für die Quantifizierung von UR-144 mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet .

Wirkmechanismus

This compound-Metabolit entfaltet seine Wirkungen durch Bindung an Cannabinoidrezeptoren, insbesondere CB2-Rezeptoren . Diese Bindung führt zur Aktivierung von G-Protein-gekoppelten Rezeptoren, die wiederum die Adenylatcyclase hemmen, was zu einer Abnahme des zellulären cAMP-Spiegels führt . Dieser Weg ist mit den therapeutischen Wirkungen von Cannabinoiden verbunden .

Vergleich Mit ähnlichen Verbindungen

UR-144 N-Pentansäure-Metabolit ist anderen synthetischen Cannabinoid-Metaboliten wie XLR-11 N-Pentansäure-Metabolit, AM-2201 und JWH-018 ähnlich . This compound-Metabolit ist einzigartig in seiner bevorzugten Bindung an CB2-Rezeptoren gegenüber CB1-Rezeptoren . Diese Eigenschaft macht ihn besonders nützlich für Studien, die sich auf die peripheren Wirkungen von synthetischen Cannabinoiden konzentrieren .

Eigenschaften

IUPAC Name |

5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTHIAPDCFFQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043095 | |

| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451369-33-7 | |

| Record name | UR-144 N-pentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1451369337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1451369-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UR-144 N-PENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1USZ174277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is UR-144 N-pentanoic acid a significant target for analysis in suspected driving impairment cases?

A1: UR-144 N-pentanoic acid is a metabolite of the synthetic cannabinoid UR-144. Analyzing for metabolites in urine provides a wider window of detection compared to the parent compound, which is rapidly metabolized in the body. A study analyzing urine samples from individuals suspected of driving under the influence in Washington, D.C. found UR-144 N-pentanoic acid to be the most prevalent synthetic cannabinoid metabolite detected []. This prevalence highlights its relevance in forensic investigations involving impaired driving.

Q2: What analytical techniques are commonly used to identify and quantify UR-144 N-pentanoic acid in biological samples?

A2: Liquid chromatography tandem mass spectrometry (LC-MS/MS) is a widely employed technique for identifying and quantifying UR-144 N-pentanoic acid in urine samples [, ]. This method offers high sensitivity and selectivity, crucial for accurately detecting and quantifying trace amounts of the metabolite in complex biological matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate](/img/structure/B590360.png)

![3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one](/img/structure/B590370.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid](/img/structure/B590378.png)

![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)

![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)